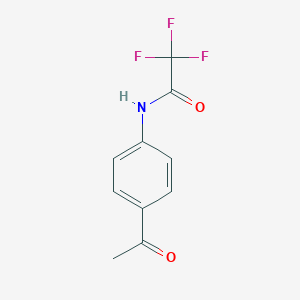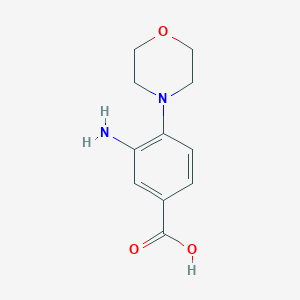
3-Amino-4-morpholin-4-ylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of “3-Amino-4-morpholin-4-ylbenzoic acid” involves complex chemical reactions. More detailed information about its synthesis process can be found in the referenced materials .Molecular Structure Analysis
The molecular formula of “3-Amino-4-morpholin-4-ylbenzoic acid” is C11H14N2O3 . The InChI code is 1S/C11H14N2O3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) . The compound has a complex structure that contributes to its unique properties .Chemical Reactions Analysis
The chemical reactions involving “3-Amino-4-morpholin-4-ylbenzoic acid” are complex and require further study. The compound interacts with various other substances in the course of its reactions .Physical And Chemical Properties Analysis
“3-Amino-4-morpholin-4-ylbenzoic acid” has a molecular weight of 222.24 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5. The compound has a rotatable bond count of 2 . Its exact mass is 222.10044231 g/mol .科学的研究の応用
Applications in Pharmacology and Therapeutics
Phenolic acids, including compounds structurally related to 3-Amino-4-morpholin-4-ylbenzoic acid, have been extensively studied for their pharmacological effects. Chlorogenic Acid (CGA), for instance, showcases a broad spectrum of therapeutic roles such as antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective, among others. It's also involved in modulating lipid metabolism and glucose regulation, indicating its potential in treating conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Biochemical Implications in Cancer Research
The dietary intake of certain heterocyclic amines, structurally akin to 3-Amino-4-morpholin-4-ylbenzoic acid, has been implicated in cancer research. These compounds, formed in cooked meats, have been identified as potential etiologic agents in human breast cancer due to their capacity to cause DNA adducts in the mammary gland after metabolic activation. This points to the significance of understanding the molecular pathways of such compounds and their interactions with dietary factors (Snyderwine, 1994).
Role in Analytical Chemistry
In the realm of analytical chemistry, methods for determining antioxidant activity involve reactions with compounds structurally related to 3-Amino-4-morpholin-4-ylbenzoic acid. The detailed examination of antioxidant tests like the Oxygen Radical Absorption Capacity (ORAC) and the Hydroxyl Radical Antioxidant Capacity (HORAC) tests, among others, illustrates the relevance of understanding the chemical characteristics and interactions of such compounds. This understanding is crucial for assessing the kinetics or reaching equilibrium states in these assays, often involving characteristic color changes or discoloration of solutions to be analyzed (Munteanu & Apetrei, 2021).
Industrial Applications
The industrial application of compounds like 3-Amino-4-morpholin-4-ylbenzoic acid is diverse. Amino-1,2,4-triazoles, sharing structural features with 3-Amino-4-morpholin-4-ylbenzoic acid, have been a basic raw material for the industry of fine organic synthesis. These compounds find use in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives, among others. Less known applications include their use in producing analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, highlighting the versatility of such compounds in various sectors (Nazarov et al., 2021).
特性
IUPAC Name |
3-amino-4-morpholin-4-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQFQHYAVDIHNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350631 |
Source


|
| Record name | 3-amino-4-morpholin-4-ylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-morpholin-4-ylbenzoic acid | |
CAS RN |
26586-19-6 |
Source


|
| Record name | 3-amino-4-morpholin-4-ylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)
![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)


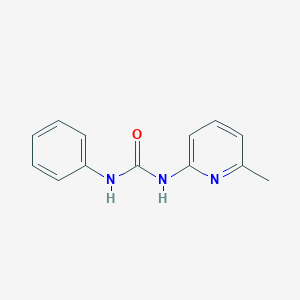
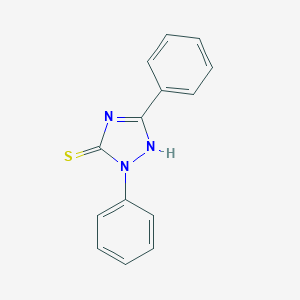
![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
![Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B187827.png)
![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)
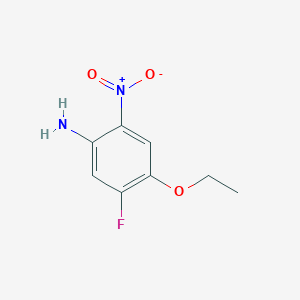
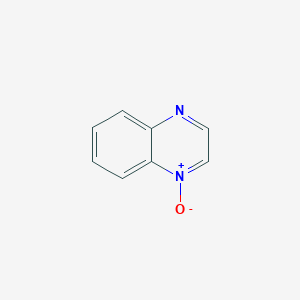
![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)
